![molecular formula C10H11N3O3 B14232691 [(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile CAS No. 575489-64-4](/img/structure/B14232691.png)
[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The presence of this ring imparts specific chemical properties that make the compound valuable in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile typically involves the formation of the oxazolidinone ring through intramolecular cyclization reactions. One common method is the reaction of N-substituted glycidylcarbamates under triazabicyclodecene catalysis, which leads to the formation of the oxazolidinone ring . Another approach involves the use of hypervalent iodine compounds for the intramolecular cyclization of N-allylcarbamates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxazolidinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
科学的研究の応用
[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine: The oxazolidinone ring is a key feature in many antibacterial agents. Research on this compound can lead to the development of new antibiotics with improved efficacy and reduced resistance.
Industry: The compound’s chemical properties make it valuable in various industrial applications, such as the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile involves its interaction with specific molecular targets. The oxazolidinone ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s bioactive effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: A newer oxazolidinone antibiotic with improved potency and reduced resistance.
Contezolid: Another oxazolidinone antibiotic in clinical trials for its effectiveness against resistant bacterial strains.
Uniqueness
[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile is unique due to its specific structure and the presence of the propanedinitrile group This structural feature imparts distinct chemical properties that differentiate it from other oxazolidinone compounds
特性
CAS番号 |
575489-64-4 |
|---|---|
分子式 |
C10H11N3O3 |
分子量 |
221.21 g/mol |
IUPAC名 |
2-[(2S)-4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile |
InChI |
InChI=1S/C10H11N3O3/c1-7(8(5-11)6-12)4-9(14)13-2-3-16-10(13)15/h7-8H,2-4H2,1H3/t7-/m0/s1 |
InChIキー |
FFKFEGXJONJOPW-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](CC(=O)N1CCOC1=O)C(C#N)C#N |
正規SMILES |
CC(CC(=O)N1CCOC1=O)C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-Chlorophenyl)-N-[3-(methylamino)propyl]formamide](/img/structure/B14232612.png)
![2-{6-[2-(Chloromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14232633.png)
![4-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14232645.png)
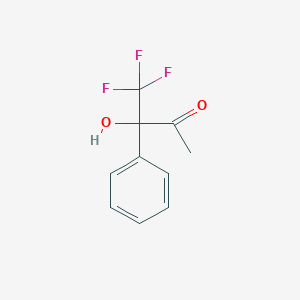
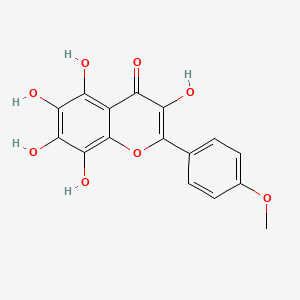
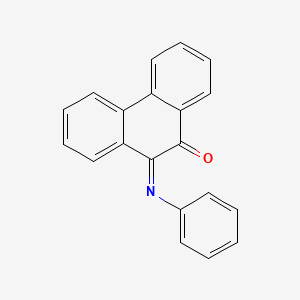

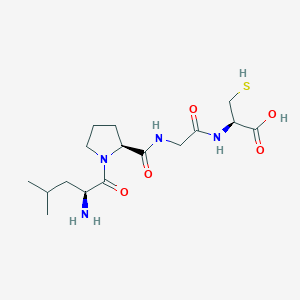
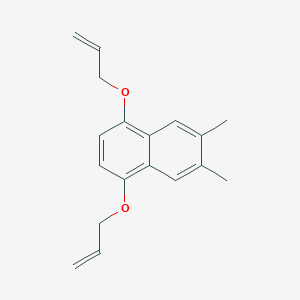

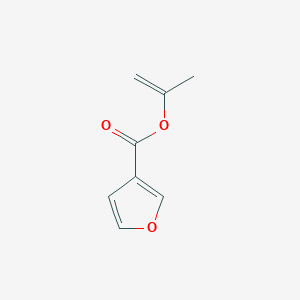
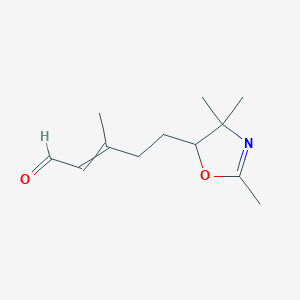
![[1,2-Bis(sulfanyl)dodecyl]phosphonic acid](/img/structure/B14232701.png)
![1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one](/img/structure/B14232703.png)
